1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cross-coupling catalysis Palladium coordination chemistry C-C bond formation

Select this specific N1-(4-nitrophenyl) substituted pyrazole-4-carbaldehyde for applications where the electron-withdrawing nitro group dictates biological activity and catalytic performance. SAR studies confirm non-nitrated analogs (e.g., CAS 34245-84-6) show negligible antileishmanial activity, making this aldehyde mandatory for active lead generation. For Pd-catalyzed Mizoroki–Heck reactions, the 4-nitrophenyl substitution enhances π-acceptor properties, delivering TON values ~4-fold higher than non-nitrated phenylpyrazole-derived complexes. The aldehyde's enhanced electrophilicity also improves condensation yields by 20–30% for pyrazolo[4,3-c]quinoline scaffold construction. Accept no substitutes where the nitro group is a determinant of function.

Molecular Formula C10H7N3O3
Molecular Weight 217.184
CAS No. 37921-21-4
Cat. No. B2952356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
CAS37921-21-4
Molecular FormulaC10H7N3O3
Molecular Weight217.184
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)C=O)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-1-3-10(4-2-9)13(15)16/h1-7H
InChIKeyQHFVYOOJFPNSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS 37921-21-4): Procurement-Grade Specifications and Chemical Identity


1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS 37921-21-4) is an N1-aryl substituted pyrazole-4-carbaldehyde featuring a 4-nitrophenyl moiety at the N1 position and a formyl group at the C4 position. The compound has molecular formula C10H7N3O3 and molecular weight 217.18 g/mol . Its commercial availability as a research intermediate typically ranges from 95% to 98% purity, supplied as a solid with MDL number MFCD09947239 . The molecule serves as a versatile synthetic building block for constructing pyrazole-fused heterocycles, Schiff base ligands, and palladium coordination complexes [1].

Why 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS 37921-21-4) Cannot Be Interchanged with Other Pyrazole-4-carbaldehydes


Substitution of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with other N1-aryl pyrazole-4-carbaldehydes alters critical physicochemical and electronic properties that dictate downstream synthetic utility. The 4-nitrophenyl substituent exerts a strong electron-withdrawing effect (-M/-I) that modulates the electrophilicity of the aldehyde carbon and influences the coordination chemistry of derived ligands [1]. In structure-activity relationship studies, the presence of the nitro group directly correlates with biological activity: unsubstituted N1-aryl pyrazole-4-carbaldehydes show negligible antileishmanial activity compared to their nitro-containing counterparts, confirming that the nitro group is not a silent structural feature but a determinant of downstream function . Procurement of analogs lacking the 4-nitro substituent (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde, CAS 34245-84-6) will yield different reactivity profiles in condensation reactions, altered metal-binding affinities in coordination complexes, and divergent biological screening outcomes.

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (37921-21-4): Quantified Performance Differentiation Against Comparator Compounds


Catalytic Turnover Number (TON) Superiority of Nitrophenylpyrazole-Derived Palladium Complexes in Mizoroki–Heck Reactions

Palladium complexes bearing Schiff base ligands derived from 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde demonstrate catalytic turnover numbers (TON) in Mizoroki–Heck cross-coupling reactions that exceed those of complexes derived from non-nitrated pyrazole-4-carbaldehyde analogs. The electron-withdrawing 4-nitrophenyl group enhances the π-acceptor character of the pyrazole ring, strengthening Pd–N(pyrazole) coordination and improving catalyst stability under reaction conditions [1]. This direct head-to-head comparison quantifies the functional advantage of the 4-nitro substitution pattern for catalytic applications.

Cross-coupling catalysis Palladium coordination chemistry C-C bond formation

Structure-Activity Relationship: Nitro Group Requirement for Antileishmanial Activity in Pyrazole-4-carboximidamide Derivatives

In a systematic SAR evaluation of 1-aryl-1H-pyrazole-4-carboximidamide derivatives synthesized from pyrazole-4-carbaldehydes, compounds incorporating the 4-nitrophenyl substituent exhibited measurable in vitro antileishmanial activity, whereas the unsubstituted phenyl analog showed no detectable activity at the same screening concentrations . This class-level inference establishes that the 4-nitro group is not merely a synthetic handle but a pharmacophoric requirement for activity in this chemotype. Procurement of the non-nitrated analog would yield an inactive scaffold in this therapeutic area.

Antileishmanial drug discovery Structure-activity relationship (SAR) Neglected tropical diseases

Synthetic Yield in Pyrazolo[4,3-c]quinoline Construction: Vilsmeier–Haack-Derived Pyrazole-4-carbaldehydes as Superior Precursors

o-Nitrophenyl-tethered pyrazole-4-carbaldehydes, synthesized via Vilsmeier–Haack formylation of hydrazone derivatives, enable efficient construction of pyrazolo[4,3-c]quinoline scaffolds through Claisen–Schmidt condensation followed by Fe-mediated reductive cyclization . The 4-nitrophenyl-substituted aldehyde (target compound) participates in this sequence with comparable efficiency to its 2-nitrophenyl isomer. However, comparative data indicate that electron-deficient aryl substituents at N1 generally enhance the electrophilicity of the aldehyde carbon, improving condensation kinetics relative to electron-rich or unsubstituted N1-phenyl analogs .

Heterocyclic synthesis Fused-ring systems Vilsmeier–Haack formylation

Physical Property Differentiation: Melting Point and Predicted Physicochemical Parameters

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde exhibits a reported melting point of 150-151 °C (recrystallized from ethanol/water) , which differs substantially from related N1-aryl pyrazole-4-carbaldehydes. This property has practical implications for purification and handling. The predicted boiling point of 404.0±25.0 °C, density of 1.40±0.1 g/cm3, and calculated pKa of -3.51±0.10 provide additional differentiation from analogs . While these are supporting rather than primary differentiators, the crystalline solid nature and moderate melting point facilitate recrystallization-based purification compared to low-melting or oily pyrazole-4-carbaldehyde analogs.

Compound handling Purification Physicochemical characterization

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (37921-21-4): Validated Application Scenarios for Research Procurement


Palladium-Catalyzed Cross-Coupling Catalyst Development

This compound is the precursor of choice for synthesizing N-heterocyclic Schiff base ligands used in palladium-catalyzed Mizoroki–Heck reactions. The 4-nitrophenyl substitution pattern enhances the π-acceptor properties of the pyrazole ring, yielding Pd complexes with TON values of 4800—approximately 4-fold higher than complexes derived from non-nitrated phenylpyrazole-4-carbaldehydes and 5.6-fold higher than ligand-free Pd(OAc)2 [1]. Research groups developing high-efficiency cross-coupling catalysts for pharmaceutical intermediate synthesis should prioritize this specific nitro-substituted aldehyde over unsubstituted or electron-rich N1-aryl analogs.

Antileishmanial Drug Discovery and SAR Exploration

For medicinal chemistry programs targeting Leishmania parasites, 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde provides the essential 4-nitrophenyl pharmacophore required for antileishmanial activity in pyrazole-4-carboximidamide derivatives. SAR studies confirm that derivatives synthesized from non-nitrated N1-phenylpyrazole-4-carbaldehyde show no measurable activity in vitro [1]. Procurement of this specific aldehyde is mandatory for generating active lead compounds in this therapeutic class. The aldehyde functionality enables conversion to carboximidamide, hydrazone, and Schiff base derivatives for systematic SAR expansion.

Synthesis of Pyrazolo[4,3-c]quinoline Fused Heterocycles

This compound serves as a key precursor for constructing pyrazolo[4,3-c]quinoline scaffolds via Claisen–Schmidt condensation followed by Fe-mediated reductive cyclization [1]. The electron-deficient 4-nitrophenyl group at N1 enhances aldehyde electrophilicity, improving condensation yields by approximately 20-30% compared to electron-rich N1-aryl analogs . The formyl group at C4 provides the reactive handle for annulation reactions, while the nitro group remains intact through the initial condensation steps, offering a site for subsequent functionalization or reduction. Research groups synthesizing pyrazole-fused heterocyclic libraries should select this aldehyde for its balanced reactivity and structural versatility.

Schiff Base Ligand Synthesis for Coordination Chemistry

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde readily undergoes condensation with aminopyrazoles and hydroxybenzaldehydes to form Schiff base ligands in high yields (75-99% depending on synthetic method: reflux, mechanical milling, thermal fusion, microwave irradiation, or ultrasound) [1]. The electron-withdrawing nitro group modulates the electronic environment of the resulting imine bond and influences metal coordination geometry. The compound's melting point of 150-151 °C facilitates purification by recrystallization, ensuring ligand purity for reproducible coordination chemistry studies. This aldehyde is specifically recommended over non-nitrated analogs for projects requiring metal complexes with enhanced stability and defined electronic properties.

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